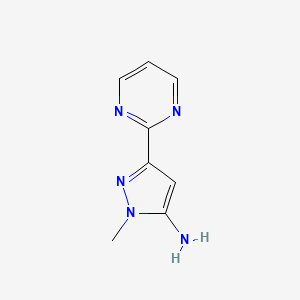
1-Methyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
The synthesis of 1-Methyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrimidine with 1-methyl-3-oxobutan-1-one in the presence of a base, followed by cyclization to form the pyrazole ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .
Chemical Reactions Analysis
1-Methyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 1-Methyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
1-Methyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Methyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine: Similar structure but with a methyl group at the 2-position of the pyrazole ring.
1-Methyl-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine: Similar structure but with the pyrimidine ring attached at the 4-position
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Biological Activity
1-Methyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H10N4
- Molecular Weight : 174.20 g/mol
- CAS Number : 287494-25-1
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Research indicates that pyrazole derivatives can demonstrate significant antimicrobial effects. In vitro studies have shown that certain derivatives possess minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
- Antitumor Activity : The pyrazolo[3,4-d]pyrimidine scaffold has been highlighted for its potential as an anticancer agent. Compounds with this structure have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition can lead to reduced tumor growth and proliferation.
- Anti-inflammatory Properties : Some studies suggest that pyrazole derivatives can modulate inflammatory pathways, indicating their potential use in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- CDK Inhibition : The compound acts as a bioisostere of adenine, interacting with ATP-binding sites in CDKs, thereby inhibiting their activity and leading to cell cycle arrest .
- Antimicrobial Mechanisms : The antimicrobial activity is likely due to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
- Modulation of Inflammatory Mediators : The anti-inflammatory effects may arise from the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Evaluation
In a study focusing on the antimicrobial properties of pyrazole derivatives, compounds were tested against various bacterial strains. The most active derivative demonstrated significant bactericidal activity with MIC values indicating strong efficacy against resistant strains. This highlights the potential for developing new antibiotics based on this scaffold.
Properties
Molecular Formula |
C8H9N5 |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
2-methyl-5-pyrimidin-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C8H9N5/c1-13-7(9)5-6(12-13)8-10-3-2-4-11-8/h2-5H,9H2,1H3 |
InChI Key |
VTCDLSRMJUHQSY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















